Tyrosinase Inhibition: 18-Fold Potency Advantage Over Clinical Reference Standard Kojic Acid
In a 2024 in vitro comparative study of six benzamide derivatives, N-(benzoyloxy)benzamide demonstrated potent tyrosinase inhibitory activity with an IC₅₀ of 2.5 μM. This represents an approximately 18-fold potency improvement over kojic acid (IC₅₀ = 44.6 μM), the established positive control and commercial whitening agent standard [1]. Notably, other benzamide derivatives in the same series, including N′-phenylbenzohydrazide (IC₅₀ = 10.5 μM), exhibited intermediate or negligible inhibition, highlighting the specific contribution of the benzoyloxy moiety to enhanced target engagement [1]. Docking studies further revealed that N-(benzoyloxy)benzamide forms more extensive binding interactions with oxy-tyrosinase and exhibits a more negative binding free energy (S value) compared to kojic acid, providing a structural rationale for the observed potency differential [1].
| Evidence Dimension | Tyrosinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.5 μM |
| Comparator Or Baseline | Kojic acid: 44.6 μM; N′-phenylbenzohydrazide: 10.5 μM |
| Quantified Difference | ~17.8-fold lower IC₅₀ vs. kojic acid; 4.2-fold lower IC₅₀ vs. N′-phenylbenzohydrazide |
| Conditions | In vitro mushroom tyrosinase inhibition assay |
Why This Matters
This quantitative potency advantage directly informs compound selection for tyrosinase inhibitor screening cascades, enabling reduced compound consumption, lower screening costs, and improved assay sensitivity relative to the industry-standard reference compound.
- [1] Tu, T. H., Nhan, N. T., & Phu, D. H. (2024). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Vietnam Journal of Science and Technology, 62(4). https://doi.org/10.15625/2525-2518/18302 View Source
